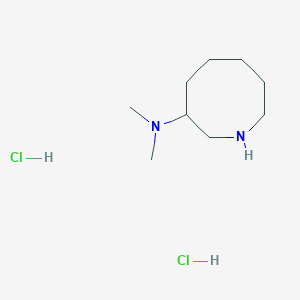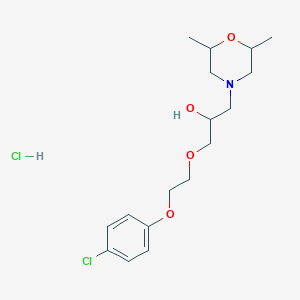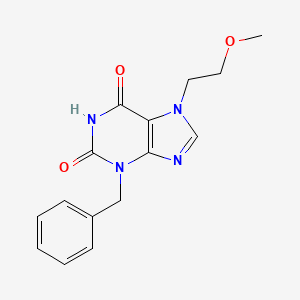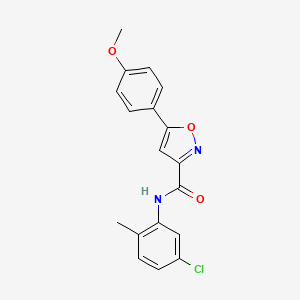
Diisopropoxydi(ethoxyacetoacetyl)titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropoxydi(ethoxyacetoacetyl)titanate is a special surfactant that falls under the category of Organotitanium Titanate . It has the molecular formula C18H32O8Ti and a molecular weight of 424.31 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula [CH3CH2OCOCH=C(O-)CH3]2Ti(OCH(CH3)2)2 .
Physical And Chemical Properties Analysis
This compound appears as a liquid . It’s soluble in ethanol and reacts with water . It’s stable under normal conditions .
Wirkmechanismus
Target of Action
Diisopropoxydi(ethoxyacetoacetyl)titanate is primarily used as a crosslinking agent and a catalyst . It interacts with various substrates in the process of polymerization and transesterification .
Mode of Action
The compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . As a crosslinking agent, it forms bridges between polymer chains, enhancing the material’s properties such as its strength, resistance, and stability .
Biochemical Pathways
It plays a crucial role in the polymerization and transesterification processes, which are fundamental to the production of various polymers and esters .
Pharmacokinetics
It is known to react with water , which may influence its distribution and elimination in a hypothetical biological system.
Result of Action
The primary result of this compound’s action is the formation of crosslinked polymers or the catalysis of esterification reactions . These reactions result in materials with enhanced properties, such as increased strength and stability.
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, its reactivity with water suggests that humidity levels may affect its performance. Additionally, it is a flammable material , indicating that it should be handled with care in environments with potential ignition sources.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diisopropoxydi(ethoxyacetoacetyl)titanate is its versatility, as it can be synthesized using various methods and has potential applications in various fields. Additionally, this compound is non-toxic and biocompatible, making it a safe candidate for biomedical research. However, one of the limitations of this compound is its high reactivity, which can make it difficult to handle in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Diisopropoxydi(ethoxyacetoacetyl)titanate, including the development of new synthesis methods, the exploration of its potential applications in drug delivery systems and tissue engineering, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesemethoden
Diisopropoxydi(ethoxyacetoacetyl)titanate can be synthesized using various methods, including the reaction of titanium isopropoxide with ethyl acetoacetate and diethyl malonate. The resulting product is a yellowish liquid that can be further purified using column chromatography or distillation. Other methods of synthesis include the reaction of titanium tetrachloride with ethyl acetoacetate and diethyl malonate, as well as the reaction of titanium alkoxides with acetoacetic esters.
Wissenschaftliche Forschungsanwendungen
Diisopropoxydi(ethoxyacetoacetyl)titanate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, this compound has been used as a precursor for the synthesis of titanium dioxide nanoparticles and thin films. In catalysis, this compound has been used as a catalyst for various reactions, including the synthesis of esters and the oxidation of alcohols. In biomedical research, this compound has been studied for its potential applications in drug delivery systems and tissue engineering.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diisopropoxydi(ethoxyacetoacetyl)titanate involves the reaction of titanium isopropoxide with ethyl acetoacetate and ethanol in the presence of hydrochloric acid.", "Starting Materials": [ "Titanium isopropoxide", "Ethyl acetoacetate", "Ethanol", "Hydrochloric acid" ], "Reaction": [ "Add titanium isopropoxide to a flask", "Add hydrochloric acid dropwise to the flask while stirring", "Add ethyl acetoacetate to the flask and stir for 30 minutes", "Add ethanol to the flask and stir for an additional 30 minutes", "Heat the mixture to 60°C and stir for 2 hours", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with ethanol and diethyl ether", "Dry the product under vacuum" ] } | |
CAS-Nummer |
27858-32-8 |
Molekularformel |
C18H32O8Ti |
Molekulargewicht |
424.313 |
IUPAC-Name |
(Z)-4-ethoxy-4-oxobut-2-en-2-olate;(E)-4-ethoxy-4-oxobut-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C6H10O3.2C3H7O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,7H,3H2,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b5-4+;5-4-;;; |
InChI-Schlüssel |
XEMMRWPCJFCMMM-DTYWIDMTSA-L |
SMILES |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)


![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)
